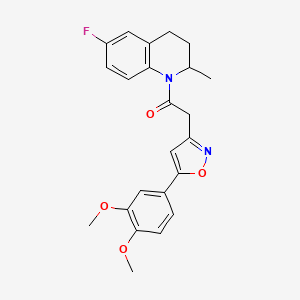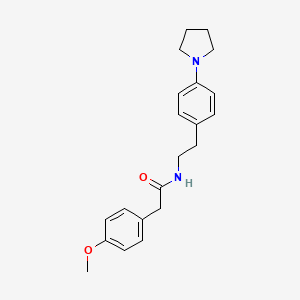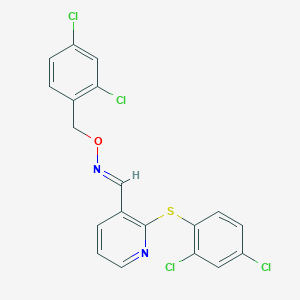
((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Chloro-4-fluorophenyl)sulfonyl)phenylalanine (CFPF) is an amino acid that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies, as well as in the laboratory setting. CFPF is a derivative of phenylalanine, a common amino acid found in proteins, and is characterized by its unique structure and properties.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Chiral Resolution : The compound has been used in the study of enantioselective synthesis and chiral resolution of pharmaceutical compounds. For instance, Tucker and Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen, which involved the compound as a precursor in its synthesis (Tucker & Chesterson, 1988).
Synthesis of Peptide Mimetics : Liu, Dockendorff, and Taylor (2001) demonstrated the synthesis of a protected form of L-4-[sulfono(difluoromethyl)]phenylalanine, a novel non-hydrolyzable phospho- and sulfotyrosine mimetic. This work highlights the compound's relevance in creating peptide mimetics, which are crucial in drug discovery and development (Liu, Dockendorff, & Taylor, 2001).
Investigating Protein Synthesis and Enzymatic Activities : Studies have used derivatives of this compound to investigate various enzymatic activities and protein synthesis processes. For example, Wei Li et al. (2018) examined the enzymatic transformation of L-Phenylalanine and its chloro- and fluoro-substituted variants in the synthesis of galanthamine (Wei Li et al., 2018).
Biochemical Studies and Inhibitor Design : The compound has been utilized in biochemical studies for understanding enzyme mechanisms and designing inhibitors. For instance, Whitaker and Perez-Villaseñor (1968) examined the reaction of papain with chloromethyl ketones derived from phenylalanine (Whitaker & Perez-Villaseñor, 1968).
Chemical Modification and Functional Characterization : It has been used in the chemical modification of proteins and enzymes, as well as in the functional characterization of genetic elements. Gutteridge et al. (2003) explored the structure-activity relationship of certain ligands for the VLA-4 integrin, which included derivatives of phenylalanine (Gutteridge et al., 2003).
Pharmaceutical and Antimicrobial Applications : Apostol (2021) presented the design and synthesis of compounds derived from phenylalanine incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, assessing their cytotoxicity, highlighting the compound's potential in pharmaceutical applications (Apostol, 2021).
Positron Emission Tomography (PET) and Imaging Studies : In the context of imaging studies, compounds like 3,4-dihydroxy-6-[18f]-fluoro-L-phenylalanine have been used in PET to study central motor disorders and tumor ecosystems, as demonstrated by Seibyl, Chen, and Silverman (2007) (Seibyl, Chen, & Silverman, 2007).
Propiedades
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c16-12-9-11(6-7-13(12)17)23(21,22)18-14(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,14,18H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWNKXRKNANWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)






![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2453484.png)
